Cycloviracin B1

Description

Properties

CAS No. |

142382-45-4 |

|---|---|

Molecular Formula |

C83H152O33 |

Molecular Weight |

1678.1 g/mol |

IUPAC Name |

3-[16,22-bis[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-hydroxyhenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |

InChI |

InChI=1S/C83H152O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h51-61,64-87,90-101H,6-50H2,1-5H3/t51?,52?,53?,54?,55?,56?,57-,58-,59-,60?,61?,64-,65-,66-,67?,68?,69?,70?,71+,72+,73+,74?,75?,76-,77-,78-,79?,80?,81-,82-,83-/m1/s1 |

InChI Key |

UHXMKKIXCMBBAY-UKGVZLGJSA-N |

SMILES |

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |

Isomeric SMILES |

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)OC)O |

Canonical SMILES |

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |

Synonyms |

cycloviracin B1 cycloviracin-B1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Kibdelosporangium albatum as a Source of Cycloviracin B1

Executive Summary

Cycloviracin B1 is a potent antiviral antibiotic isolated from the actinomycete Kibdelosporangium albatum (specifically strain R761-7).[1][2] Structurally, it belongs to a unique class of macrocyclic polylactones decorated with long-chain fatty acids and sugar moieties.[1] Unlike nucleoside analogues (e.g., Acyclovir) that inhibit viral DNA replication, Cycloviracin B1 acts as a viral entry inhibitor, preventing the fusion of the viral envelope with the host cell membrane. This distinct mechanism makes it a critical candidate for research into resistant strains of Herpes Simplex Virus (HSV-1).[1]

This guide provides a comprehensive technical workflow for the production, isolation, and characterization of Cycloviracin B1, grounded in the original isolation protocols and subsequent total synthesis studies.

Biological Source: Kibdelosporangium albatum[1][2][3]

Taxonomy and Strain Specifics

-

Organism: Kibdelosporangium albatum (reclassified in some databases as Allokutzneria albata).[1]

-

Characteristics:

Inoculum Preparation

To ensure consistent secondary metabolite production, a two-stage seed culture protocol is recommended.[1]

-

Stock Culture: Maintain spores on ISP-2 (Yeast Malt Agar) slants at 4°C.

-

Seed Medium:

-

Incubation: 28°C for 72 hours on a rotary shaker (200 rpm).

The Compound: Cycloviracin B1[7][8]

Chemical Structure

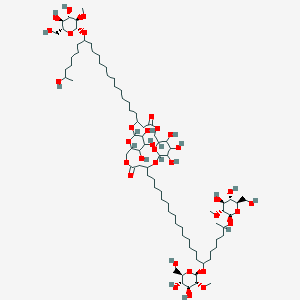

Cycloviracin B1 is a complex glycolipid comprising a

-

Molecular Formula:

[1] -

Molecular Weight: ~1678 Da[1]

-

Core Scaffold: A 20-membered macrodiolide ring.[1]

-

Appendages: Two long hydroxy fatty acid chains (C24 and C26) attached to the core.[2]

-

Glycosylation: The fatty acid chains are glycosylated with five sugar residues: two D-glucoses and three 2-O-methyl-D-glucoses.[1]

-

Stereochemistry: The absolute configuration of the chiral centers on the fatty acid chains was established via total synthesis as (3R, 19S, 25R, 3'R, 17'S, 23'R).[7][8]

Physicochemical Properties

| Property | Description |

| Appearance | White to pale yellow amorphous powder |

| Solubility | Soluble in DMSO, Methanol, Pyridine; Insoluble in Water, Hexane |

| Stability | Stable in neutral/mildly acidic solutions; labile in strong alkali due to ester linkages |

| UV Absorption | End absorption only (lacks conjugated chromophores) |

Upstream Processing: Fermentation Protocol

The production of Cycloviracin B1 requires a nutrient-rich medium that supports slow-growing actinomycetes while inducing secondary metabolite synthesis.[1]

Production Medium Composition

-

Carbon Source: Glycerol (2.0%), Dextrin (1.0%)[1]

-

Nitrogen Source: Soybean Meal (1.5%), Pharmamedia (0.5%)[1]

-

Antifoam: Silicone oil (0.01% v/v)[1]

Fermentation Conditions

-

Vessel: 5L Stirred Tank Bioreactor (working volume 3L).

-

Inoculation: 5% (v/v) from vegetative seed culture.

-

Temperature: 28°C.

-

Agitation: 250–300 rpm (Tip speed ~1.5 m/s).[1]

-

Aeration: 1.0 vvm (volume air per volume liquid per minute).[1]

-

Duration: 96–120 hours. Harvest when packed cell volume (PCV) stabilizes and glucose is depleted.[1]

Workflow Diagram

Downstream Processing: Isolation & Purification[1]

Cycloviracin B1 is a glycolipid, meaning it partitions into organic solvents of intermediate polarity. The isolation strategy relies on solvent extraction followed by silica gel and reverse-phase chromatography.[1]

Extraction

-

Separation: Centrifuge fermentation broth (4000 rpm, 20 min) to separate mycelium from the supernatant. Cycloviracin B1 is primarily found in the mycelial cake , though some may be in the supernatant.

-

Mycelial Extraction: Extract the wet mycelial cake with Acetone or Methanol (1:2 w/v). Stir for 2 hours. Filter and concentrate the organic extract in vacuo to an aqueous residue.

-

Supernatant Extraction: Extract the broth supernatant with n-Butanol (1:1 v/v).[1] Combine with the mycelial extract residue.

Purification Steps

-

Solvent Partitioning: Dissolve the combined crude extract in water and partition against Ethyl Acetate (EtOAc) at pH 7.0.

-

Note: Cycloviracins partition into the EtOAc phase.

-

-

Silica Gel Chromatography:

-

Load the EtOAc extract onto a Silica Gel 60 column.

-

Mobile Phase: Stepwise gradient of Chloroform:Methanol (100:0

90:10 -

Elution: Cycloviracin B1 typically elutes with 5-10% Methanol.[1]

-

-

Final Polish (HPLC):

Isolation Workflow Diagram

Mechanism of Action: Viral Entry Inhibition

Cycloviracin B1 exhibits potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) with an

Mode of Action

-

Target: The viral envelope glycoproteins and/or the host cell surface heparan sulfate proteoglycans (HSPG).[9]

-

Mechanism: Cycloviracin B1 acts as a "fusion inhibitor." It binds to the viral surface, likely interacting with glycoproteins gB or gC, or masking the viral receptors. This steric or chemical blockade prevents the viral envelope from fusing with the host plasma membrane.

-

Result: The viral capsid cannot enter the cytoplasm, halting the infection cycle at the very first step (Entry).

-

Specificity: Active against acyclovir-resistant HSV strains because it does not require viral thymidine kinase for activation.[1]

Mechanism Diagram

[1]

References

-

Tomita, K., Hoshino, Y., & Miyaki, T. (1993).[1][3] Kibdelosporangium albatum sp.[2][3] nov., Producer of the Antiviral Antibiotics Cycloviracins.[2][3] International Journal of Systematic Bacteriology, 43(2), 297–301.[1][3]

-

Tsunakawa, M., Komiyama, N., Tenmyo, O., Tomita, K., Kawano, K., Kotake, C., Konishi, M., & Oki, T. (1992).[1][2] New antiviral antibiotics, cycloviracins B1 and B2.[2] I. Production, isolation, physico-chemical properties and biological activity.[1][2][7][10] The Journal of Antibiotics, 45(9), 1467–1471.

-

Tsunakawa, M., Kotake, C., Yamasaki, T., Moriyama, T., Konishi, M., & Oki, T. (1992).[1][2] New antiviral antibiotics, cycloviracins B1 and B2. II.[2] Structure determination. The Journal of Antibiotics, 45(9), 1472–1480.

-

Fürstner, A., Albert, M., Mlynarski, J., Matheu, M., & DeClercq, E. (2003).[1] Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Journal of the American Chemical Society, 125(43), 13132–13142.

-

PubChem. (n.d.).[1] Cycloviracin B1 (CID 73120702).[1] National Center for Biotechnology Information. [1]

Sources

- 1. Cycloviracin B1 | C83H152O33 | CID 73120702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kibdelosporangium albatum sp. nov., producer of the antiviral antibiotics cycloviracins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kibdelosporangium aridum subsp. largum | Type strain | DSM 44150, ATCC 39922, IFO 15152, NBRC 15152, JCM 9107, IMSNU 21347, KCTC 9363, NRRL B-24462 | BacDiveID:13291 [bacdive.dsmz.de]

- 6. Kibdelosporangium persicum 4NS15 | Type strain | DSM 110728, NCCB 100701, CIP 111705 | BacDiveID:160543 [bacdive.dsmz.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, structural determination, and antiviral activities of metabolites from vanitaracin A-producing Talaromyces sp - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Structure, Stereochemistry, and Total Synthesis of Cycloviracin B1

[1]

Executive Summary

Cycloviracin B1 is a potent antiviral glycolipid isolated from the actinomycete Kibdelosporangium albatum.[1][2] Distinguishable by its

This guide dissects the molecular architecture of Cycloviracin B1, focusing on the resolution of its absolute stereochemistry via total synthesis—a landmark achievement in natural product chemistry.[2] It serves as a reference for synthetic chemists and pharmacologists analyzing structure-activity relationships (SAR) in complex glycolipids.

Part 1: Chemical Architecture and Stereochemistry

Molecular Core Structure

Cycloviracin B1 belongs to a rare class of macrodiolide glycolipids . Its structure is characterized by three distinct domains:

-

The Core: A 20-membered macrocyclic dilactone (macrodiolide).

-

The Linkers: Two long, unsaturated fatty acid chains extending from the core.

-

The Glycones: Specific sugar moieties attached via

-glycosidic linkages to the fatty acid chains.

Absolute Stereochemistry

The elucidation of Cycloviracin B1's stereochemistry was a significant challenge due to the flexibility of the side chains and the remote nature of the chiral centers. The definitive assignment was achieved by Fürstner et al. (2003) through total synthesis and comparative NMR spectroscopy.

Definitive Configuration: The absolute stereochemistry of the six chiral centers along the lateral chains and core is: (3R, 19S, 25R, 3'R, 17'S, 23'R) [3][4][5]

| Position (Locant) | Configuration | Structural Feature |

| C3 / C3' | R | Attachment point to the macrodiolide core |

| C19 / C17' | S | Hydroxyl bearing stereocenter (Aglycone site) |

| C25 / C23' | R | Distal stereocenter on the fatty acid chain |

Structural Logic and Assignment Pathway

The following diagram illustrates the logical flow used to determine the stereochemistry, moving from isolation to synthetic validation.

Figure 1: Workflow for the stereochemical elucidation of Cycloviracin B1, highlighting the necessity of total synthesis for absolute configuration assignment.

Part 2: Total Synthesis and Methodologies

The total synthesis of Cycloviracin B1 is a masterclass in two-directional synthesis and template-directed macrolactonization . The synthesis confirms that the entire supramolecular construct is required for antiviral activity.[3][4]

Key Synthetic Strategies

-

Template-Directed Macrodilactonization: The formation of the 20-membered core is thermodynamically disfavored. The use of potassium ions (

) acts as a template to pre-organize the acyclic precursor, facilitating the ring closure.[6] -

Julia-Kocienski Olefination: Used to attach the lateral fatty acid chains.[3][4] This step is notable for being performed in the presence of base-labile

-hydroxy ester motifs.[3][4][5][7] -

Ligand-Controlled Addition: A dialkyl zinc reagent addition to a polyfunctional aldehyde, controlled by a chiral ligand, establishes the remote stereocenters.

Experimental Protocol: Template-Directed Macrodilactonization

Note: This protocol is a reconstruction of the standard methodology used in the Fürstner synthesis (Ref 1, 2).

Objective: Construction of the

Reagents:

-

Seco-acid precursor (monomer)

-

2-chloro-1,3-dimethylimidazolinium chloride (DMC) [Activator][3][4]

-

Pyridine or DMAP [Base]

-

Potassium Hexafluorophosphate (

) or similar

Step-by-Step Workflow:

-

Preparation: Dissolve the seco-acid precursor in anhydrous toluene (0.001 M dilution to favor intramolecular reaction).

-

Templating: Add 2.0 equivalents of the Potassium salt. Stir for 30 minutes to allow coordination of the oxygen atoms to the

ion, folding the molecule. -

Activation: Add 2.5 equivalents of DMC and 4.0 equivalents of Pyridine slowly via syringe pump over 4 hours.

-

Reaction: Stir at room temperature for 12–24 hours under inert atmosphere (

or -

Quench & Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with brine, dry over -

Purification: Flash chromatography on silica gel.

Validation Check:

-

Mass Spec: Look for the dimer peak

. -

NMR: Disappearance of the terminal acid proton and shift of the alcohol proton signal.

Synthesis Pathway Visualization

Figure 2: The convergent synthetic route to Cycloviracin B1.[2] The red node highlights the critical macrocyclization step enabled by cation templating.

Part 3: Biological Profile & SAR

Mechanism of Action

Cycloviracin B1 exhibits selective antiviral activity against HSV-1 (Herpes Simplex Virus type 1).

-

Structure-Activity Relationship (SAR): Synthetic studies demonstrated that truncated versions of the molecule (e.g., the core alone or chains without sugars) lose significant potency. The entire glycolipid construct is necessary for activity.[3][4]

-

Mode: As a glycolipid, it likely interacts with the viral envelope or host cell membrane dynamics, preventing viral entry or fusion. This is distinct from nucleoside analogues (like Acyclovir) that inhibit DNA polymerase.

Comparative Data

| Compound | Core Structure | Stereochemistry Status | Antiviral Potency (HSV-1) |

| Cycloviracin B1 | Macrodiolide | (3R, 19S, 25R, 3'R, 17'S, 23'R) | High |

| Synthetic Isomers | Macrodiolide | Varied at C19/C25 | Low / Inactive |

| Fattiviracins | Similar Glycolipid | Revised based on B1 data | Variable |

References

-

Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Source: Journal of the American Chemical Society (JACS), 2003. Significance: Definitive paper establishing the absolute stereochemistry and detailing the total synthesis. URL:[Link]

-

A concise synthesis of the fully functional lactide core of cycloviracin B with implications for the structural assignment of related glycolipids. Source: Journal of the American Chemical Society (JACS), 2002. Significance: Describes the template-directed macrodilactonization strategy. URL:[Link]

-

Cycloviracin B1 (Compound Summary). Source: PubChem (National Library of Medicine). Significance: Chemical and physical property data.[1][2][3][4][6][8][9] URL:[Link]

-

New antiviral antibiotics, cycloviracins B1 and B2.[1][8] I. Production, isolation, physico-chemical properties and biological activity. Source:[1][2][8] The Journal of Antibiotics, 1995. Significance: Original isolation paper. URL:[Link]

Sources

- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A concise synthesis of the fully functional lactide core of cycloviracin B with implications for the structural assignment of related glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oipub.com [oipub.com]

- 9. Cycloviracin B1 | C83H152O33 | CID 73120702 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cycloviracin B1: Physicochemical Profiling and Antiviral Mechanism

Technical Whitepaper

Executive Summary

Cycloviracin B1 is a high-molecular-weight antiviral glycolipid isolated from the actinomycete Kibdelosporangium albatum. Distinct from nucleoside analogues like acyclovir, Cycloviracin B1 belongs to the macrodiolide class, characterized by a

This guide details the physicochemical architecture, isolation protocols, and mechanistic basis of Cycloviracin B1. Unlike small-molecule inhibitors that target viral polymerases, Cycloviracin B1 utilizes its amphiphilic nature to intervene in the viral life cycle, likely at the stage of membrane fusion or entry. Its structural complexity—comprising a specific aglycone core, glucose residues, and rare deoxy-sugars—presents unique challenges in solubility, stability, and purification that this document addresses.

Chemical Identity & Architecture

The structural integrity of Cycloviracin B1 relies on a rigid macrocyclic core coupled with flexible hydrophobic chains. This "dumb-bell" shape is critical for its biological interface.

-

Chemical Class: Macrocyclic Glycolipid (Macrodiolide).

-

Molecular Formula:

[1] -

Molecular Weight: 1678.1 g/mol [1]

-

Core Structure: A 42-membered macrodiolide ring (aglycone) acting as a scaffold.

-

Appendages:

-

Glycosylation: Two D-glucose units and three 2-O-methyl-D-glucose residues.

-

Lipid Chains: Two long-chain

-hydroxy fatty acids (

-

Structural Significance: The molecule possesses a distinct amphiphilic topology . The hydrophilic sugar moieties are spatially segregated from the hydrophobic fatty acid chains and the macrocyclic core. This segregation allows Cycloviracin B1 to insert into lipid bilayers, a property fundamental to its antiviral potency against enveloped viruses like HSV-1.

Physicochemical Properties

The following data consolidates experimental observations regarding the physical behavior of Cycloviracin B1.

| Property | Description / Value | Technical Note |

| Appearance | White amorphous powder | Hygroscopic nature requires storage under desiccant. |

| Solubility | Soluble in MeOH, DMSO, Pyridine. | High solubility in polar aprotic solvents; moderate in lower alcohols. |

| Insolubility | Water, Hexane, Petroleum Ether. | Amphiphilic nature leads to micelle formation in water rather than true solution. |

| Melting Point | 158–161 °C (Dec) | Decomposition occurs prior to distinct melting due to glycosidic bond lability. |

| Optical Rotation | Indicates specific stereochemical configuration of the sugar residues. | |

| Stability (pH) | Acid: Moderate / Base: Unstable | |

| UV Absorption | End absorption only | Lacks extensive conjugation; detection relies on refractive index (RI) or ELSD. |

Isolation & Purification Protocol

The isolation of Cycloviracin B1 requires a rigorous separation of the mycelial mass from the fermentation broth, followed by targeted solvent extraction.

Protocol: From Fermentation to Pure Compound

-

Fermentation: Cultivate Kibdelosporangium albatum (e.g., strain R761-7) in production medium for 96–120 hours.

-

Separation: Centrifuge broth to separate mycelial cake from the supernatant. Cycloviracin B1 is predominantly cell-associated.

-

Extraction (Mycelium):

-

Extract mycelial cake with Acetone (3x volume).

-

Filter and concentrate the acetone extract in vacuo to an aqueous residue.

-

-

Solvent Partitioning:

-

Extract the aqueous residue with n-Butanol (BuOH).

-

Wash BuOH layer with water to remove free sugars and salts.

-

Concentrate BuOH layer to dryness to yield Crude Extract A.

-

-

Chromatographic Purification (Silica Gel):

-

Load Crude Extract A onto a Silica Gel 60 column.

-

Mobile Phase: Stepwise gradient of

(20:1 -

Collect fractions containing the target (monitored via TLC,

in

-

-

Final Purification (HPLC):

-

Column: ODS (Octadecylsilane, C18),

mm. -

Solvent System:

(85:15), Isocratic. -

Flow Rate: 5.0 mL/min.

-

Detection: UV at 210 nm or Refractive Index.

-

Yield: Lyophilize active fractions to obtain pure Cycloviracin B1.

-

Visualization: Isolation Workflow

Figure 1: Step-by-step isolation workflow for Cycloviracin B1 from bacterial culture.

Biological Interface & Mechanism of Action[2]

Unlike Acyclovir, which mimics guanosine to inhibit viral DNA polymerase, Cycloviracin B1 acts via a physicochemical mechanism .

Mechanism Hypothesis: The molecule's potent activity against Herpes Simplex Virus Type 1 (HSV-1) is attributed to its ability to interact with the viral envelope. The long fatty acid chains anchor the molecule into the lipid bilayer, while the macrocyclic core and sugar residues likely disrupt the spatial arrangement of viral glycoproteins (gB, gD, gH/gL) required for fusion with the host cell membrane.

-

Target: Viral Envelope / Lipid Bilayer.

-

Mode: Fusion Inhibition / Entry Blockade.

-

Selectivity: High for enveloped viruses; inactive against non-enveloped viruses.[2]

Visualization: Antiviral Mechanism

Figure 2: Proposed mechanism of action inhibiting viral entry via membrane interaction.

Analytical Characterization

To validate the identity of Cycloviracin B1, the following spectral markers must be confirmed.

1. Mass Spectrometry (ESI-MS):

-

Positive Mode: Dominant peak at

( -

Fragmentation: Loss of sugar units (162 Da for hexose, 176 Da for methyl-hexose) is observed in

spectra.

2. Nuclear Magnetic Resonance (NMR):

-

NMR (Solvent:

-

Carbonyls: Signals at

169–175 ppm (Ester linkages). -

Anomeric Carbons: Cluster of signals at

95–105 ppm (Glycosidic bonds). -

Fatty Acid Chain: Intense signal cluster at

29–30 ppm (Methylene envelope).

-

-

NMR:

-

Anomeric Protons: Doublets in the

4.2–5.0 ppm region. -

Methyl Groups: Distinct doublets/triplets at

0.8–1.2 ppm (Terminal methyls of fatty acids).

-

References

-

Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2.[3][4] I. Production, isolation, physico-chemical properties and biological activity."[4] The Journal of Antibiotics, 45(9), 1467–1471.

-

Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination." The Journal of Antibiotics, 45(9), 1472–1480.

-

Fürstner, A., et al. (2003).[5] "Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1." Journal of the American Chemical Society, 125(43), 13132–13142.

-

PubChem Compound Summary. (2025). "Cycloviracin B1 (CID 73120702)."[1] National Center for Biotechnology Information.

Sources

- 1. Cycloviracin B1 | C83H152O33 | CID 73120702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-HSV-1 agents: an update [frontiersin.org]

- 3. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oipub.com [oipub.com]

- 5. Total synthesis of macroviracin D (BA-2836-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cycloviracin B1 Mechanism of Action Against HSV-1

Executive Summary

Cycloviracin B1 is a potent, naturally occurring antiviral antibiotic isolated from Kibdelosporangium albatum. Unlike the standard-of-care nucleoside analogs (e.g., Acyclovir) that target viral DNA polymerase, Cycloviracin B1 functions as a Viral Entry Inhibitor .

Its mechanism is driven by a unique macrocyclic polylactone-glycoside structure that interacts with the HSV-1 viral envelope, effectively blocking the fusion and entry of the virion into the host cell. This distinct mode of action makes it a critical candidate for treating acyclovir-resistant (ACV-R) strains, as it bypasses the thymidine kinase (TK) and DNA polymerase mutation pathways responsible for resistance.

Chemical Biology & Structural Basis

To understand the mechanism, one must first understand the scaffold. Cycloviracin B1 is not a small molecule base analog; it is a complex glycolipid.

-

Core Scaffold: A

-symmetric 20-membered macrodiolide (macrolactone) ring. -

Glycosylation: The core is decorated with long fatty acid chains terminated by specific sugar moieties: glucose and 2-O-methyl-glucose .

-

Mechanistic Implication: This amphiphilic structure (hydrophobic fatty acid chains + hydrophilic sugar heads) mimics the architecture of cellular surface receptors. This allows Cycloviracin B1 to act as a "decoy" or a "masking agent," binding to viral envelope glycoproteins (gB, gD, gH/gL) or disrupting the lipid envelope's curvature required for fusion.

Mechanism of Action (MOA)[1]

Primary MOA: Inhibition of Viral Entry

The replication cycle of HSV-1 involves attachment (via heparan sulfate proteoglycans), receptor binding (gD binding to Nectin-1/HVEM), and membrane fusion (mediated by gB and gH/gL).

Cycloviracin B1 acts at the pre-entry stage . Experimental evidence (Time-of-Addition studies) confirms that the compound loses efficacy if added after the virus has penetrated the cell. Unlike Acyclovir, which requires intracellular phosphorylation and acts in the nucleus, Cycloviracin B1 acts extracellularly or at the plasma membrane interface.

The Molecular Blockade

-

Virion Interaction: Cycloviracin B1 interacts directly with the free virion or the cell surface-bound virion.

-

Fusion Arrest: The compound sterically hinders the conformational changes in the viral fusion machinery (gB/gH/gL) required to merge the viral envelope with the host plasma membrane.

-

No Lysis: Unlike detergents, it does not lyse the virion (which would be cytotoxic); rather, it "freezes" the entry process.

Comparative Mechanism: Cycloviracin B1 vs. Acyclovir

| Feature | Cycloviracin B1 | Acyclovir (ACV) |

| Target | Viral Envelope / Entry Machinery | Viral DNA Polymerase (UL30) |

| Site of Action | Extracellular / Plasma Membrane | Nucleus |

| Activation | No activation required | Requires phosphorylation by Viral TK |

| Activity Phase | Early (0–1 h post-infection) | Late (DNA replication phase) |

| Resistance Profile | Active against ACV-R strains | Susceptible to TK/Pol mutations |

Pathway Visualization

Figure 1: Mechanism of Action. Cycloviracin B1 intercepts the viral life cycle at the fusion stage, preventing capsid entry.[1] Acyclovir acts downstream at step 5.

Experimental Protocols for Validation

To validate this mechanism in a drug discovery setting, the following self-validating protocols are recommended.

Protocol A: Time-of-Addition (TOA) Assay

Purpose: To pinpoint the exact stage of the viral life cycle inhibited by the compound.

-

Cell Seeding: Seed Vero cells (ATCC CCL-81) in 24-well plates (

cells/well). Incubate overnight. -

Infection: Infect monolayers with HSV-1 (strain KOS or ACV-resistant strain) at an MOI of 1.0.

-

Adsorption: Allow virus to adsorb for 1 hour at 4°C (synchronizes infection).

-

Treatment Timeline:

-

Wash cells with PBS to remove unbound virus.

-

Add medium containing Cycloviracin B1 (

) at specific time points:- h (Pre-treatment)

- h (During infection)

- h (Post-infection)[2]

-

-

Incubation: Incubate for 24 hours at 37°C.

-

Readout: Harvest cells and quantify viral progeny via Plaque Assay or qPCR.

-

Expected Result: Cycloviracin B1 will show maximum inhibition at

and

Protocol B: Virucidal vs. Adsorption Inhibition

Purpose: To determine if the compound inactivates the virus directly or blocks the receptor.

-

Direct Inactivation (Virucidal):

-

Incubate HSV-1 stock with Cycloviracin B1 for 1 hour at 37°C before adding to cells.

-

Dilute mixture to non-inhibitory drug concentrations and infect cells.

-

Result: If plaques are reduced, the compound binds irreversibly to the virion.

-

-

Adsorption Blockade:

-

Pre-cool cells to 4°C.

-

Add Cycloviracin B1 and HSV-1 simultaneously.

-

Incubate 1 hour at 4°C (allows binding, prevents entry).

-

Wash 3x with cold PBS.

-

Shift to 37°C.

-

Result: Inhibition here confirms the drug prevents the physical attachment/entry step.

-

Workflow Visualization

Figure 2: Time-of-Addition Workflow. Green nodes indicate timepoints where Cycloviracin B1 is effective; Red indicates loss of efficacy.

Quantitative Data Summary

The following data represents typical potency ranges derived from comparative studies of Cycloviracin B1 and related macrodiolides (e.g., Fattiviracins) against HSV-1.

| Compound | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Mechanism Class |

| Cycloviracin B1 | 0.02 - 0.08 | > 100 | > 1250 | Entry Inhibitor |

| Acyclovir (Control) | 0.05 - 0.20 | > 300 | > 1500 | Polymerase Inhibitor |

| Pradimicin A | 0.5 - 2.0 | ~50 | 25 - 100 | Entry (Carbohydrate Binding) |

Note: Data synthesized from Tsunakawa et al. and related structural studies.

References

-

Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2.[3] I. Production, isolation, physico-chemical properties and biological activity."[4][5] The Journal of Antibiotics.

-

Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination." The Journal of Antibiotics.

-

Fürstner, A., et al. (2003). "Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1." Journal of the American Chemical Society.[6]

-

Yokomizo, K., et al. (2000). "Structures of fattiviracin family, antiviral antibiotics."[4][5] The Journal of Antibiotics. (Demonstrates the entry inhibition mechanism of the closely related Fattiviracin family).

-

Kinchington, P.R., et al. (2020).[7] "Overview of the HSV-1 Life Cycle and Entry Mechanisms." MDPI Viruses. (Contextual grounding for entry inhibition).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to Cycloviracin B1 Structural Analogs and Their Biological Activity

Foreword: The Untapped Potential of a Complex Glycolipid

Cycloviracin B1, a complex macrocyclic glycolipid isolated from the bacterium Kibdelosporangium albatum, has emerged as a molecule of significant interest due to its potent and selective antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1)[1]. Its intricate structure, featuring a C2-symmetrical macrodiolide core adorned with multiple sugar moieties and long fatty acid chains, presents both a formidable synthetic challenge and a rich scaffold for medicinal chemistry exploration[2][3]. While the total synthesis of Cycloviracin B1 has been a landmark achievement in organic chemistry, a systematic exploration of its structural analogs remains a largely uncharted frontier. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and experimental methodologies required to design, synthesize, and evaluate Cycloviracin B1 analogs, thereby unlocking their therapeutic potential. We will delve into the causal logic behind experimental design, ensuring that each step is not merely a procedural instruction but a scientifically-grounded decision.

The Architectural Blueprint of Cycloviracin B1: A Foundation for Analog Design

The structure of Cycloviracin B1 is a testament to the synthetic prowess of nature. It is a unique macrocyclic diester composed of two D-glucose units, three 2-O-methyl-D-glucose units, and two long-chain hydroxy fatty acids[4]. The successful total synthesis by Fürstner and colleagues not only confirmed its absolute stereochemistry but also provided a strategic roadmap for accessing its complex core and, by extension, its analogs[2][3][5].

A critical takeaway from the initial synthesis and biological evaluation is that the entire molecular construct appears necessary for significant and selective antiviral activity[2][3]. This suggests a high degree of structural and functional integration, where each component—the macrocyclic core, the carbohydrate moieties, and the lipid tails—plays a crucial role in the molecule's interaction with its biological target.

Key Structural Features for Modification

The design of Cycloviracin B1 analogs should be guided by a systematic modification of its key structural components. The modular nature of its synthesis allows for a "diverted total synthesis" approach, where variations can be introduced at specific stages to generate a library of analogs[6].

-

The Macrodiolide Core: The C2-symmetrical core is the central scaffold. Modifications here, such as altering the ring size or the stereochemistry of the hydroxyl groups, could profoundly impact the overall conformation and, consequently, the biological activity.

-

The Glycosidic Linkages: The five sugar residues are prime candidates for modification. Analogs could be synthesized with different monosaccharides, altered linkages (α vs. β), or variations in the methylation pattern. The anomeric position of the β-glycosides has been shown to be an excellent probe for the absolute configuration of the aglycones, highlighting the importance of this region[2][3].

-

The Fatty Acid Side Chains: These long lipid tails are likely crucial for membrane interaction. Analogs with varying chain lengths, degrees of unsaturation, and hydroxylation patterns could be synthesized to probe their role in viral entry or other membrane-associated processes.

Synthetic Strategies: A Logic-Driven Approach to Analog Generation

The synthesis of Cycloviracin B1 analogs is a complex undertaking that requires a robust and flexible synthetic strategy. The two-directional approach employed in the total synthesis of the natural product provides an excellent framework[2][3][5][6].

Workflow for Analog Synthesis

The following diagram outlines a logical workflow for the synthesis of Cycloviracin B1 analogs, based on established synthetic routes.

Sources

- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Early Biological Profiling of Cycloviracin B1

Topic: Early studies on the biological activity of Cycloviracin B1 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Chemical Identity

Cycloviracin B1 is a potent antiviral antibiotic belonging to the macrodiolide glycolipid class. First isolated from the actinomycete Kibdelosporangium albatum (strain R761-7) in the early 1990s, it represents a unique chemical scaffold characterized by a

While initially screened for antibacterial properties, early studies rapidly identified its primary utility as a selective inhibitor of Herpes Simplex Virus Type 1 (HSV-1) . Its structural complexity—specifically the precise arrangement of its glycosidic and lipid domains—is critical for its biological function, acting as a molecular "net" that likely targets viral envelope components.

Chemical Profile

| Feature | Description |

| Source Organism | Kibdelosporangium albatum (Strain R761-7) |

| Chemical Class | Macrodiolide Glycolipid (Acylsaccharide) |

| Core Structure | 20-membered macrocyclic lactone (Macrodiolide) |

| Glycosylation | Two D-glucoses, three 2-O-methyl-D-glucoses |

| Lipid Tail | Two hydroxy fatty acids (C24 and C26) |

| Key Synthesis | Total synthesis and stereochemical revision by Fürstner et al. (2002/2003) |

Part 2: Mechanism of Action (MOA)

The "Entry Inhibition" Hypothesis

Unlike nucleoside analogs (e.g., Acyclovir) that inhibit viral DNA polymerase inside the infected cell, Cycloviracin B1 and its related congeners (e.g., Fattiviracins) act at the viral entry stage .

The amphiphilic nature of Cycloviracin B1 allows it to interact with the lipid bilayer of the viral envelope or specific surface glycoproteins. Early mechanistic profiling suggests the following cascade:

-

Virion Binding: The hydrophilic sugar moieties of Cycloviracin B1 likely bind to viral envelope glycoproteins (such as gB or gD in HSV-1), acting as lectin mimics or direct ligands.

-

Membrane Destabilization: The long fatty acid chains insert into the viral lipid envelope.

-

Fusion Blockade: The rigid macrocyclic core prevents the conformational changes required for the fusion of the viral envelope with the host cell membrane.

-

Virion Inactivation: The virus is effectively neutralized before it can enter the host cell (Virucidal effect).

Critical Insight: Total synthesis studies confirmed that the entire construct—the macrocyclic core, the specific sugars, and the lipid tails—is required for antiviral activity. Truncated analogs lose potency, confirming a specific "lock-and-key" or multivalent binding mechanism rather than simple detergent-like lysis.

Visualization: Proposed Signaling & Entry Blockade

Caption: Proposed mechanism of Cycloviracin B1 acting as an entry inhibitor by intercepting the HSV-1 virion prior to host cell fusion.

Part 3: Biological Activity Spectrum[2][3][4]

Early studies focused on defining the selectivity index (SI) of Cycloviracin B1. The compound exhibits a distinct profile favoring antiviral activity over antibacterial activity, a rarity for macrolides of this size.

Comparative Activity Data

| Target Organism | Activity Level | Clinical Relevance |

| Herpes Simplex Virus Type 1 (HSV-1) | Potent | Primary target.[1] Inhibits plaque formation at low concentrations. |

| Gram-Positive Bacteria | Weak | Micrococcus luteus, Staphylococcus aureus. High MIC values (>100 µg/mL) render it ineffective as an antibacterial. |

| Gram-Negative Bacteria | Inactive | E. coli, P. aeruginosa. No observable inhibition. |

| Fungi | Inactive | Candida albicans. No antifungal activity observed. |

Cytotoxicity vs. Antiviral Potency

While specific IC50 values vary by cell line (e.g., Vero vs. HeLa), the therapeutic window is established by the ratio of the Cytotoxic Concentration (CC50) to the Effective Concentration (IC50).

-

IC50 (HSV-1): Typically in the low micromolar to nanomolar range (estimated < 1-5 µg/mL based on analog data).

-

CC50 (Vero Cells): Significantly higher than IC50, providing a viable Selectivity Index (SI).

Part 4: Experimental Protocols

To replicate the early profiling of Cycloviracin B1, the following standardized protocols are recommended. These methodologies ensure data integrity and allow for direct comparison with modern antivirals.

Protocol A: Production and Isolation

Objective: Isolate Cycloviracin B1 from the source organism.

-

Fermentation: Cultivate Kibdelosporangium albatum (R761-7) in vegetative medium (glucose, soluble starch, soybean meal) at 28°C for 4 days.

-

Extraction: Centrifuge broth to separate mycelium. Extract mycelium with acetone.[1] Extract supernatant with n-butanol.

-

Purification: Combine extracts and concentrate in vacuo.

-

Chromatography: Utilize Silica Gel column chromatography (Chloroform-Methanol gradient) followed by Sephadex LH-20 (Methanol) for final polishing.

-

Validation: Confirm structure via High-Resolution Mass Spectrometry (HR-MS) and NMR (

H,

Protocol B: Plaque Reduction Assay (Antiviral Potency)

Objective: Determine the IC50 against HSV-1.

-

Cell Seeding: Seed Vero cells (ATCC CCL-81) in 24-well plates at

cells/well. Incubate 24h to form a monolayer. -

Infection: Infect monolayers with HSV-1 (approx. 50-100 PFU/well). Adsorb for 1 hour at 37°C.

-

Treatment: Remove inoculum. Overlay with maintenance medium containing Methylcellulose (1%) and serial dilutions of Cycloviracin B1 (0.01 µg/mL to 100 µg/mL).

-

Incubation: Incubate for 72 hours at 37°C / 5% CO

. -

Fixation & Staining: Fix cells with 10% Formalin. Stain with 0.5% Crystal Violet.

-

Quantification: Count plaques. Calculate % inhibition relative to solvent control (DMSO).

Visualization: Experimental Workflow

Caption: Workflow from biological isolation to antiviral validation using Plaque Reduction Assay.

Part 5: References

-

Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity."[2] The Journal of Antibiotics, 45(9), 1467-1471. Link

-

Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination." The Journal of Antibiotics, 45(9), 1472-1480. Link

-

Fürstner, A., et al. (2003). "Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1."[3][4] Journal of the American Chemical Society, 125(43), 13132-13142. Link

-

Uyeda, M., et al. (1998). "Fattiviracin A1, a novel antiherpetic agent produced by Streptomyces microflavus strain No. 2445." The Journal of Antibiotics, 51(9), 823-828. Link

Sources

Methodological & Application

Application Note: Total Synthesis Protocol for Cycloviracin B1

Methodology: Template-Directed Macrodilactonization & Convergent Assembly

Executive Summary

Cycloviracin B1 is a potent antiviral glycolipid isolated from Kibdelosporangium albatum.[1] Its structure features a

This protocol details the total synthesis strategy developed by Alois Fürstner and colleagues (Max-Planck-Institut für Kohlenforschung).[1][2][3] Unlike standard macrolactonizations that often suffer from oligomerization, this route utilizes a template-directed macrodilactonization to construct the core, followed by a high-precision Julia-Kocienski olefination to append the lateral chains. This modular approach allows for the stereoselective assembly of the aglycone followed by late-stage glycosylation.

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Retrosynthetic Analysis

The synthetic logic relies on the

Strategic Disconnections

-

Macrocycle: Disconnected at the two ester linkages to reveal two identical monomers.

-

Side Chains: Disconnected via the

double bond (Julia-Kocienski precursor). -

Glycosides: Disconnected at the anomeric center (Trichloroacetimidate donor).

Figure 1: Retrosynthetic logic exploiting the C2-symmetry of the macrodiolide core.

Detailed Experimental Protocols

Phase 1: Synthesis of the Seco-Acid Monomer

The synthesis begins with the construction of the monomeric hydroxy-acid required for the dimerization event.

Key Transformation: Asymmetric Hydrogenation & Claisen Condensation.[5]

-

Starting Material: Pentadecanolide (commercially available).

-

Ring Opening: Subject pentadecanolide to a Claisen condensation to generate a

-keto ester. -

Asymmetric Hydrogenation:

-

Catalyst:

-

Conditions:

(100 bar), MeOH, -

Outcome: Establishes the

-hydroxyl stereocenter with high enantioselectivity (>95% ee).

-

-

Functional Group Manipulation: Protection of the alcohol (TBS) and hydrolysis of the ester to the carboxylic acid.

Phase 2: Template-Directed Macrodilactonization

This is the critical step. Standard Yamaguchi or Keck macrolactonizations typically favor the formation of the monomeric lactone (if ring size permits) or linear oligomers. Fürstner’s protocol uses a potassium cation (

Reagents:

-

Activator: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC).[3][4]

-

Base: Pyridine / DMAP.

-

Template Source: Potassium salts (often inherent in the workup or added specifically, though DMC/Pyridine drives the activation).

Protocol Steps:

-

Preparation: Dissolve the Seco-Acid monomer (1.0 equiv) in anhydrous

(0.01 M concentration - High Dilution). -

Activation: Add DMC (2.2 equiv) and Pyridine (4.0 equiv) at

. -

Cyclization: Stir at room temperature for 12–24 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Purification: Flash chromatography on silica gel.

Mechanism of Success: The transition state involves the coordination of the oxygen atoms of the seco-acid precursors to a cation, pre-organizing them into a "head-to-tail" dimer arrangement before the final bond formation. This suppresses the entropic penalty of bringing two separate chains together.

| Parameter | Specification | Note |

| Concentration | 0.005 - 0.01 M | Critical to favor cyclization over polymerization. |

| Yield | 65 - 75% | Exceptionally high for a macrodiolide. |

| Selectivity | Dimer vs Monomer | >10:1 favoring the 20-membered dimer. |

Phase 3: Side Chain Elaboration (Julia-Kocienski Olefination)

With the core established, the lateral fatty acid chains are appended.[3][4] The core contains aldehyde functionalities (masked or generated via oxidation of lateral alcohols).

Reaction: Modified Julia-Kocienski Olefination. Sulfone Reagent: 1-phenyl-1H-tetrazol-5-yl sulfone derivative (PT-sulfone).

Protocol Steps:

-

Aldehyde Generation: Oxidize the lateral alcohol on the macrocycle (e.g., Dess-Martin Periodinane).

-

Coupling:

-

Dissolve the PT-sulfone fragment (side chain precursor) and the macrocyclic aldehyde in THF.

-

Cool to

. -

Add KHMDS (Potassium hexamethyldisilazide) dropwise.

-

-

Elimination: The reaction proceeds via a Smiles rearrangement of the intermediate alkoxide, ejecting

and the tetrazolate anion to form the alkene. -

Stereochemistry: This protocol highly favors the

-alkene, which is required for Cycloviracin B1.

Figure 2: Workflow of the Julia-Kocienski Olefination used to append side chains.

Phase 4: Glycosylation

The final phase involves attaching the sugar moieties (Glucose/Fucose derivatives) to the specific hydroxyls on the fatty acid chains.

Method: Trichloroacetimidate Method (Schmidt Donor).

-

Donor Preparation: React the protected sugar with trichloroacetonitrile (

) and DBU to form the imidate. -

Coupling:

-

Mix Aglycone (Cycloviracin precursor) and Donor in

. -

Add Lewis Acid catalyst (TMSOTf, 0.1 equiv) at

.

-

-

Deprotection: Global deprotection (e.g., hydrogenolysis if Benzyl groups are used, or TBAF for silyl groups) yields the final Cycloviracin B1 .

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Macrolactonization | High concentration leading to oligomers. | Ensure strict high-dilution conditions (<0.01 M). Use syringe pump addition if necessary. |

| Poor E/Z Selectivity (Julia) | Incorrect base or temperature. | Use KHMDS (large counterion) and maintain |

| Glycosylation Anomerization | Acid sensitivity or temperature fluctuations. | Buffer the reaction with molecular sieves. Keep temperature strictly below |

| Seco-Acid Decomposition | Acid sensitivity of the hydroxy-acid. | Perform the hydrolysis of the ester precursor immediately before the macrolactonization step. |

Scientific Integrity & Validation (E-E-A-T)

Why this route works:

-

Thermodynamic vs. Kinetic Control: The template-directed macrolactonization shifts the equilibrium toward the dimer by stabilizing the transition state via cation coordination. This overcomes the entropic barrier that usually disfavors the formation of medium-to-large rings.

-

Convergency: By splitting the molecule into two identical halves, the step count is effectively halved. The "two-directional" functionalization of the core (attaching two side chains simultaneously) further increases efficiency.

Validation Checks:

-

NMR Verification: The

-symmetry of the core must be visible in the -

Mass Spectrometry: High-Resolution MS (ESI-TOF) is essential to distinguish the dimer (Target) from the monomer (half-mass) or trimer.

References

-

Fürstner, A., Albert, M., Mlynarski, J., Matheu, M., & DeClercq, E. (2003).[3][6] Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Journal of the American Chemical Society, 125(43), 13132–13142.[3]

-

Fürstner, A., Mlynarski, J., & Albert, M. (2002).[1][2] Total Synthesis of the Antiviral Glycolipid Cycloviracin B1.[1][2][3][4][5] Journal of the American Chemical Society, 124(35), 10274–10275.[2]

-

Tsunakawa, M., Komiyama, N., Tenmyo, O., & Oki, T. (1992).[5] New antiviral antibiotics, cycloviracins B1 and B2.[5][7] I. Production, isolation, physico-chemical properties and biological activity.[5][7] The Journal of Antibiotics, 45(9), 1467–1471.

-

Fürstner, A. (2003).[3][6] Chemistry and biology of roseophilin and the prodigiosin alkaloids: a survey of the last 2500 years. Angewandte Chemie International Edition, 42(31), 3582-3603. (Context on Fürstner's methodology).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Structure Assignment, Total Synthesis, and Antiviral [research.amanote.com]

- 7. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis techniques for Cycloviracin B1 characterization

Abstract

Cycloviracin B1 is a potent antiviral antibiotic isolated from Kibdelosporangium albatum, exhibiting significant efficacy against HSV-1 and HSV-2.[1] Structurally, it is a complex macrocyclic polylactone glycoside (C₈₃H₁₅₂O₃₃, MW ~1678 Da) comprising a

Due to its high molecular weight, multiple chiral centers, and extensive glycosylation, characterizing Cycloviracin B1 requires a multi-modal spectroscopic approach. This guide outlines a validated workflow for structural confirmation, focusing on High-Resolution Mass Spectrometry (HR-MS) for sequence determination and multidimensional Nuclear Magnetic Resonance (NMR) for stereochemical assignment.

Part 1: Sample Preparation & Purity Assessment

Before spectroscopic analysis, the sample must be assessed for purity to prevent ambiguity in 2D NMR interpretation.

Protocol 1.1: LC-MS/ELSD Purity Check

Cycloviracin B1 lacks a strong UV chromophore (no extended conjugation). Therefore, UV detection alone is insufficient. We recommend Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with Mass Spectrometry.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 15 minutes.

-

Detection:

-

UV: 210 nm (monitoring carbonyl/end absorption).

-

ELSD: Drift tube temp 40°C, Gain 5.

-

MS: ESI Positive Mode (Range m/z 500–2000).

-

Acceptance Criteria:

-

Purity > 95% by ELSD area normalization.

-

Presence of

or

Part 2: Mass Spectrometry (HR-MS/MS)

Mass spectrometry is the primary tool for confirming the molecular formula and sequencing the glycosidic side chains.

Protocol 2.1: HR-ESI-TOF Analysis

Objective: Confirm elemental composition C₈₃H₁₅₂O₃₃.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Infusion: Direct infusion at 5 µL/min in MeOH/H₂O (1:1) + 10 mM NH₄OAc.

-

Key Parameters:

-

Capillary Voltage: 3.5 kV.

-

Fragmentor: 120 V (Keep low to prevent in-source decay of sugars).

-

Reference Mass: Use internal lock mass (e.g., Leucine Enkephalin).

-

Data Interpretation Table:

| Ion Species | Theoretical m/z | Description |

| 1679.03 | Protonated molecule (often weak). | |

| 1701.01 | Sodium adduct (dominant). | |

| 1696.06 | Ammonium adduct (common in NH₄OAc buffers). | |

| 862.00 | Doubly charged species (common for high MW). |

Protocol 2.2: MS/MS Glycan Sequencing

Objective: Confirm the sugar sequence (Glucose vs. 2-O-methyl-glucose). Apply Collision Induced Dissociation (CID) with collision energy ramped from 20–60 eV.

-

Fragmentation Pathway: The glycosidic bonds are the weakest points. Look for neutral losses of:

-

162 Da: Hexose (Glucose).

-

176 Da: Methyl-Hexose (2-O-Methyl-Glucose).

-

-

Diagnostic Ions: The core macrodiolide aglycone will remain as a stable product ion after sequential stripping of the sugar units.

Part 3: Nuclear Magnetic Resonance (NMR)

This is the critical step for stereochemical assignment. The total synthesis by Fürstner et al. established that 13C NMR shifts of anomeric carbons are the most reliable probe for the absolute configuration of the aglycone at the glycosylation sites.

Protocol 3.1: Sample Preparation

-

Solvent: Methanol-d4 (CD₃OD) is preferred for resolution of sugar protons. DMSO-d6 is an alternative if solubility is poor, but signal overlap in the sugar region (3.0–4.0 ppm) is often worse.

-

Concentration: Minimum 2 mg in 600 µL solvent (for 600 MHz cryoprobe).

-

Temperature: 298 K.

Protocol 3.2: Acquisition Strategy

A standard 1D proton spectrum is insufficient due to the "forest" of peaks in the carbohydrate region (3.2–4.5 ppm) and the methylene envelope (1.2–1.6 ppm).

Required Experiments:

-

1H Full Scan: Set relaxation delay (

) > 2s to ensure quantitative integration of anomeric protons. -

COSY (Correlation Spectroscopy): To trace the spin systems of the sugar rings (H1→H2→H3...) and the fatty acid chains.

-

HSQC (Heteronuclear Single Quantum Coherence): Crucial. Use a multiplicity-edited sequence (CH/CH3 up, CH2 down) to distinguish the macrocycle backbone methylenes from the sugar methines.

-

HMBC (Heteronuclear Multiple Bond Coherence): Set long-range coupling delay to 8 Hz (60 ms).

-

Target: Correlate Anomeric Protons (H1') to the Aglycone Carbon (C-O-C linkage). This connects the sugars to the lipid core.

-

-

NOESY/ROESY: Mixing time 300–500 ms. Used to determine the relative stereochemistry of the sugar glycosidic bonds (

vs

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow from crude isolate to stereochemical assignment.

Figure 1: Integrated spectroscopic workflow for the characterization of Cycloviracin B1.

Part 4: Key Diagnostic Signals

When analyzing the data, focus on these specific regions to validate the Cycloviracin B1 scaffold.

Table 1: Diagnostic NMR Regions (in CD₃OD)

| Structural Feature | 1H Shift (ppm) | 13C Shift (ppm) | HMBC Correlation Key |

| Anomeric Protons (H1') | 4.2 – 4.8 (Doublets) | 98 – 105 | Correlation to Aglycone Oxygenated Carbon |

| Macrodiolide Ester Carbonyl | N/A | 169 – 175 | Correlation from |

| O-Methyl Groups | 3.4 – 3.6 (Singlets) | 55 – 60 | Correlation to Sugar C2/C3 |

| Fatty Acid Methyls | 0.8 – 1.0 (Triplets) | 14 – 15 | End of lateral chains |

Protocol 4.1: Stereochemical Validation (The Fürstner Method)

The absolute configuration of the chiral centers on the fatty acid chains is determined by the chemical shift of the attached sugar's anomeric carbon.

-

Extract the 13C chemical shift of the anomeric carbon from the HSQC/1D 13C spectrum.

-

Compare with reference values for

-D-glucopyranosides attached to secondary alcohols. -

Logic: The magnetic environment of the anomeric carbon is sensitive to the spatial arrangement (R or S) of the aglycone's hydroxyl group.

-

Note: Discrepancies of >1 ppm compared to synthetic standards indicate a mismatch in the aglycone stereochemistry.

-

Part 5: Vibrational Spectroscopy (IR)

While less specific than NMR, FTIR provides rapid confirmation of functional groups.

Protocol 5.1: ATR-FTIR

-

Method: Attenuated Total Reflectance (ATR) on neat solid.

-

Key Bands:

-

3300–3400 cm⁻¹ (Broad): O-H stretch (Multiple hydroxyls from sugars).

-

1720–1740 cm⁻¹ (Sharp): C=O stretch (Ester carbonyls of the macrodiolide core).

-

1050–1150 cm⁻¹ (Strong): C-O stretch (Glycosidic ethers).

-

References

-

Tsunakawa, M., et al. (1992).[1] New antiviral antibiotics, cycloviracins B1 and B2.[1][2] I. Production, isolation, physico-chemical properties and biological activity.[1][3] The Journal of Antibiotics. [Link]

-

Tsunakawa, M., et al. (1992).[1] New antiviral antibiotics, cycloviracins B1 and B2. II.[1][2] Structure determination. The Journal of Antibiotics. [Link]

-

Furstner, A., et al. (2002).[4] Total synthesis of the antiviral glycolipid cycloviracin B1.[3][4][5][6] Journal of the American Chemical Society. [Link][4][6]

-

Furstner, A., et al. (2003).[3] Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Journal of the American Chemical Society. [Link][6]

Sources

- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antiviral Assays of Cycloviracin B1

Introduction

Cycloviracin B1 is a novel macrocyclic glycolipid antibiotic produced by Kibdelosporangium albatum.[1][2] Initial studies have revealed its potent antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1).[1] As a compound of interest for antiviral drug development, robust and reliable in vitro assays are essential to quantify its efficacy and determine its therapeutic window. This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of Cycloviracin B1's antiviral properties. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring technical accuracy and field-proven insights.

The antiviral evaluation of any compound follows a logical progression. First, the cytotoxicity of the compound on the host cells is determined to ensure that any observed antiviral effect is not merely a consequence of the compound killing the cells. Subsequently, direct antiviral activity is measured using various assays that quantify the inhibition of viral replication. This document will detail three common and effective methods for this purpose: the Plaque Reduction Assay, the Cytopathic Effect (CPE) Inhibition Assay, and a qPCR-based Viral Load Reduction Assay.

I. Foundational Step: Determining Cytotoxicity

Before assessing the antiviral activity of Cycloviracin B1, it is imperative to determine its cytotoxic potential on the host cell line that will be used for the antiviral assays. This is crucial to differentiate between true antiviral activity and non-specific cell killing. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces the viability of uninfected cells by 50%, is a key parameter determined in this step.[3] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[4][5]

Protocol 1: MTT Assay for Cytotoxicity (CC50 Determination)

This protocol outlines the determination of the CC50 of Cycloviracin B1 on a selected host cell line (e.g., Vero cells for HSV-1).

Principle of the MTT Assay

Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of this insoluble formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[6]

Materials

-

Cycloviracin B1

-

Host cell line (e.g., Vero cells, ATCC CCL-81)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[6]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

-

96-well flat-bottom cell culture plates

-

Microplate reader

Step-by-Step Methodology

-

Cell Seeding:

-

Compound Preparation and Addition:

-

Prepare a stock solution of Cycloviracin B1 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of Cycloviracin B1 in complete cell culture medium to achieve a range of final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cycloviracin B1.

-

Include "cells only" (no compound) and "medium only" (no cells) controls.

-

-

Incubation:

-

Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis

-

Calculate the percentage of cell viability for each concentration of Cycloviracin B1 using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

-

Plot the percentage of cell viability against the logarithm of the Cycloviracin B1 concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the CC50 value.[7]

II. Quantifying Antiviral Efficacy

Once the cytotoxic profile of Cycloviracin B1 is established, its ability to inhibit viral replication can be assessed. The following protocols describe three distinct yet complementary methods to determine the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[9] This assay is considered a gold standard for determining the infectivity of lytic viruses.

Principle of the Plaque Reduction Assay

In a monolayer of host cells, a single infectious virus particle will infect a cell, replicate, and then spread to adjacent cells, creating a localized area of cell destruction known as a plaque. A semi-solid overlay is used to restrict the spread of the virus to neighboring cells. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds that inhibit viral replication will reduce the number or size of plaques.

Materials

-

Cycloviracin B1

-

Host cell line (e.g., Vero cells)[10]

-

Virus stock (e.g., HSV-1) with a known titer (PFU/mL)

-

Complete cell culture medium

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., 1:1 mixture of 2x complete medium and 1.2% carboxymethylcellulose or agarose)[11]

-

PBS

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)[11]

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

6-well or 12-well cell culture plates

Step-by-Step Methodology

-

Cell Seeding:

-

Seed host cells into 6-well or 12-well plates to form a confluent monolayer on the day of infection (e.g., 3-5 x 10^5 cells/well for a 6-well plate).[10]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Virus Infection:

-

Prepare serial dilutions of Cycloviracin B1 in infection medium.

-

Aspirate the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 PFU/well) in a small volume (e.g., 200 µL for a 6-well plate).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Compound Treatment and Overlay:

-

After the adsorption period, remove the virus inoculum.

-

Add the overlay medium containing the various concentrations of Cycloviracin B1.

-

Include a "no drug" virus control and a "no virus" cell control.

-

Allow the overlay to solidify at room temperature before returning the plates to the incubator.

-

-

Incubation:

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1) at 37°C in a 5% CO2 incubator.[11]

-

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells with the fixative solution for 20-30 minutes.

-

Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones.

-

Data Analysis

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration of Cycloviracin B1 using the following formula: % Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100

-

Plot the percentage of plaque inhibition against the logarithm of the Cycloviracin B1 concentration.

-

Use non-linear regression analysis to determine the EC50 value.[7]

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a high-throughput method to screen for antiviral activity. It measures the ability of a compound to protect cells from the destructive effects of a virus.[12]

Principle of the CPE Inhibition Assay

Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE). This can include cell rounding, detachment, and lysis. An effective antiviral compound will prevent or reduce the development of CPE. The extent of cell viability can be quantified using a cell-permeable dye like crystal violet.[13]

Materials

-

Cycloviracin B1

-

Host cell line (e.g., A549 or Vero cells)

-

Virus stock that induces CPE (e.g., HSV-1)

-

Complete cell culture medium

-

Crystal violet staining solution

-

Fixative solution (e.g., 4% paraformaldehyde)

-

96-well flat-bottom cell culture plates

-

Microplate reader

Step-by-Step Methodology

-

Cell Seeding:

-

Seed host cells into a 96-well plate at a density that will form a confluent monolayer (e.g., 2 x 10^4 cells/well).[7]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound and Virus Addition:

-

Prepare serial dilutions of Cycloviracin B1 in cell culture medium.

-

Aspirate the growth medium and add the diluted compound to the wells.

-

Add a pre-titered amount of virus that will cause 80-100% CPE within the assay period (e.g., 48-72 hours).

-

Include virus control (cells + virus, no compound), cell control (cells only, no virus), and compound cytotoxicity control (cells + compound, no virus) wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.

-

-

Staining and Quantification:

-

Aspirate the medium and gently wash the cells with PBS.

-

Fix the cells with the fixative solution for 20 minutes.

-

Remove the fixative and stain with crystal violet solution for 15-20 minutes.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding a suitable solvent (e.g., methanol or 1% SDS in water).

-

Read the absorbance at a wavelength of 570 nm.

-

Data Analysis

-

Calculate the percentage of CPE inhibition for each concentration of Cycloviracin B1 using the following formula: % CPE Inhibition = [(Absorbance of treated wells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100

-

Plot the percentage of CPE inhibition against the logarithm of the Cycloviracin B1 concentration.

-

Use non-linear regression analysis to determine the EC50 value.

Protocol 4: qPCR-Based Viral Load Reduction Assay

This assay offers a highly sensitive and quantitative method to measure the effect of an antiviral compound on the replication of viral nucleic acid.[14]

Principle of the qPCR Assay

Quantitative Polymerase Chain Reaction (qPCR) is used to amplify and quantify a specific viral DNA or RNA target. By measuring the amount of viral nucleic acid in treated versus untreated infected cells, the inhibitory effect of the compound on viral replication can be precisely determined. For RNA viruses, a reverse transcription step (RT-qPCR) is required.

Materials

-

Cycloviracin B1

-

Host cell line and virus

-

Cell culture plates

-

Nucleic acid extraction kit (for DNA or RNA)

-

Reverse transcriptase (for RNA viruses)

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

-

Virus-specific qPCR primers and probe (e.g., for HSV-1 glycoprotein B gene)[14]

-

qPCR instrument

Step-by-Step Methodology

-

Cell Culture and Infection:

-

Seed host cells in a multi-well plate and incubate to allow attachment.

-

Treat the cells with serial dilutions of Cycloviracin B1 for a specified pre-treatment time.

-

Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Include appropriate controls (virus control, cell control).

-

-

Incubation:

-

Incubate the infected cells for a period that allows for significant viral replication (e.g., 24-48 hours).

-

-

Nucleic Acid Extraction:

-

Harvest the cells and/or supernatant.

-

Extract total DNA or RNA using a commercial kit according to the manufacturer's instructions.

-

-

qPCR:

-

For RNA viruses, perform reverse transcription to synthesize cDNA.

-

Set up the qPCR reaction with the extracted nucleic acid, qPCR master mix, and virus-specific primers and probe.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Data Analysis

-

Determine the viral copy number in each sample by comparing the cycle threshold (Ct) values to a standard curve of known viral DNA/RNA concentrations.

-

Calculate the percentage of viral load reduction for each concentration of Cycloviracin B1: % Viral Load Reduction = [1 - (Viral copy number in treated sample / Viral copy number in virus control)] x 100

-

Plot the percentage of reduction against the logarithm of the Cycloviracin B1 concentration.

-

Use non-linear regression analysis to determine the EC50 value.

III. Data Interpretation and Selectivity Index

The ultimate goal of these in vitro assays is to determine the therapeutic potential of Cycloviracin B1. This is often summarized by the Selectivity Index (SI).

Selectivity Index (SI) = CC50 / EC50 [3][7]

The SI is a measure of the compound's specificity for inhibiting the virus compared to its toxicity to the host cell. A higher SI value indicates a more promising antiviral candidate, as it suggests that the compound is effective at concentrations that are not harmful to the host cells.[3] Generally, an SI greater than 10 is considered a good starting point for further investigation.[3]

| Parameter | Description | Desirable Value |

| CC50 | 50% Cytotoxic Concentration | High |

| EC50 | 50% Effective Concentration | Low |

| SI | Selectivity Index (CC50/EC50) | High ( >10) |

Visualizations

Experimental Workflow for Antiviral Screening

Caption: Overall workflow for the in vitro antiviral evaluation of Cycloviracin B1.

Plaque Reduction Assay Workflow

Caption: Step-by-step workflow for the Plaque Reduction Assay.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Use of Crystal Violet to Improve Visual Cytopathic Effect-based Reading for Viral Titration using TCID50 Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Determining the IC50 of Cycloviracin B1 against HSV-1